molecular formula C15H17N B11742988 1-(1-Naphthyl)cyclobutanemethanamine CAS No. 59725-71-2

1-(1-Naphthyl)cyclobutanemethanamine

Cat. No.: B11742988
CAS No.: 59725-71-2
M. Wt: 211.30 g/mol
InChI Key: ALDQVLPXSPGOSW-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)cyclobutanemethanamine is a chemical compound with the molecular formula C15H17N It is a derivative of naphthalene, which consists of two fused benzene rings, and cyclobutanemethanamine, a four-membered ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Naphthyl)cyclobutanemethanamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with cyclobutanone, followed by reductive amination. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Naphthyl)cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include naphthyl ketones, carboxylic acids, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Naphthyl)cyclobutanemethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)cyclobutanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Naphthyl)ethylamine: A similar compound with an ethyl group instead of a cyclobutanemethanamine group.

    1-(2-Naphthyl)cyclobutanemethanamine: A structural isomer with the naphthyl group attached at a different position.

    Naphthalene derivatives: Various other derivatives of naphthalene with different functional groups.

Uniqueness

1-(1-Naphthyl)cyclobutanemethanamine is unique due to its combination of a naphthyl group and a cyclobutanemethanamine group

Properties

CAS No.

59725-71-2

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

(1-naphthalen-1-ylcyclobutyl)methanamine

InChI

InChI=1S/C15H17N/c16-11-15(9-4-10-15)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8H,4,9-11,16H2

InChI Key

ALDQVLPXSPGOSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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